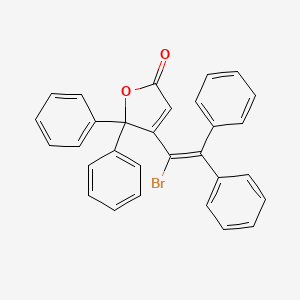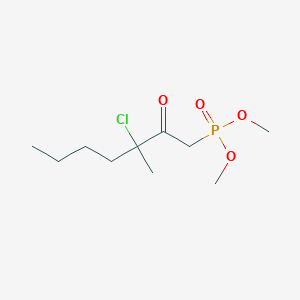
Dimethyl (3-chloro-3-methyl-2-oxoheptyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (3-chloro-3-methyl-2-oxoheptyl)phosphonate is an organophosphorus compound with the molecular formula C9H18ClO4P. This compound is known for its diverse applications in organic synthesis and its role as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-chloro-3-methyl-2-oxoheptyl)phosphonate typically involves the reaction of 3-chloro-3-methyl-2-oxoheptanoic acid with dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (3-chloro-3-methyl-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates with different oxidation states.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Dimethyl (3-chloro-3-methyl-2-oxoheptyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Research explores its use in the development of pharmaceuticals, especially as intermediates in drug synthesis.
Industry: It is utilized in the production of agrochemicals, flame retardants, and plasticizers.
Mechanism of Action
The mechanism by which Dimethyl (3-chloro-3-methyl-2-oxoheptyl)phosphonate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting biochemical pathways. The phosphonate group is key to its activity, as it can mimic phosphate groups in biological systems, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (3-chloro-2-oxoheptyl)phosphonate
- Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
- Dimethyl (hexanoylmethyl)phosphonate
Uniqueness
Dimethyl (3-chloro-3-methyl-2-oxoheptyl)phosphonate is unique due to the presence of both a chlorine atom and a methyl group at the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields.
Properties
CAS No. |
62527-26-8 |
|---|---|
Molecular Formula |
C10H20ClO4P |
Molecular Weight |
270.69 g/mol |
IUPAC Name |
3-chloro-1-dimethoxyphosphoryl-3-methylheptan-2-one |
InChI |
InChI=1S/C10H20ClO4P/c1-5-6-7-10(2,11)9(12)8-16(13,14-3)15-4/h5-8H2,1-4H3 |
InChI Key |
CKUIQTIZRQMZKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C(=O)CP(=O)(OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[(4-Fluorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14523923.png)
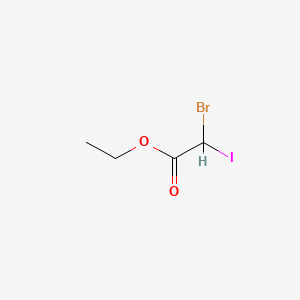
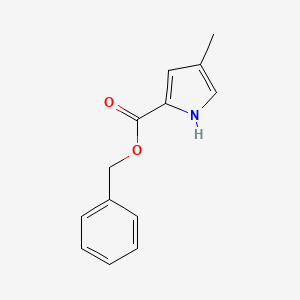
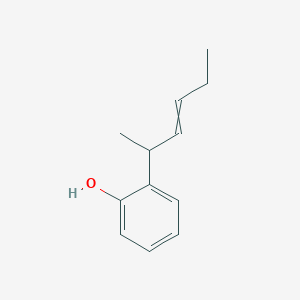
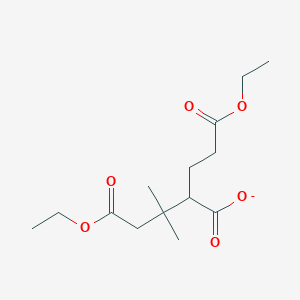
![Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14523961.png)
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14523968.png)
![2-[(3-Chloro-4-hydroxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14523972.png)
![Ethanone, 1-[2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14523974.png)
![1-Methoxy-2-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14523975.png)
![{(E)-(4-Methoxyphenyl)[(triphenylstannyl)oxy]methylidene}cyanamide](/img/structure/B14523977.png)
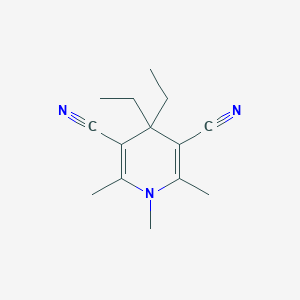
![Benzoic acid, 3-[[(1,2-dihydro-5-acenaphthylenyl)sulfonyl]amino]-](/img/structure/B14523982.png)
